molecular formula C14H20N4O B6805608 N-[6-(methylamino)pyridin-3-yl]-2-azabicyclo[2.2.2]octane-6-carboxamide

N-[6-(methylamino)pyridin-3-yl]-2-azabicyclo[2.2.2]octane-6-carboxamide

Cat. No.: B6805608
M. Wt: 260.33 g/mol
InChI Key: FDMWSHIZWSPBLQ-UHFFFAOYSA-N
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Description

N-[6-(methylamino)pyridin-3-yl]-2-azabicyclo[2.2.2]octane-6-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique bicyclic structure, which includes a pyridine ring and an azabicyclo[2.2.2]octane moiety. The presence of these structural elements imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.

Properties

IUPAC Name

N-[6-(methylamino)pyridin-3-yl]-2-azabicyclo[2.2.2]octane-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-15-13-5-3-10(8-17-13)18-14(19)11-6-9-2-4-12(11)16-7-9/h3,5,8-9,11-12,16H,2,4,6-7H2,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMWSHIZWSPBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=C1)NC(=O)C2CC3CCC2NC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(methylamino)pyridin-3-yl]-2-azabicyclo[2.2.2]octane-6-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate aldehydes and amines.

    Construction of the Azabicyclo[2.2.2]octane Core: This step often involves a Diels-Alder reaction followed by a series of cyclization reactions to form the bicyclic structure.

    Coupling of the Pyridine and Azabicyclo[2.2.2]octane Units: The final step involves coupling the pyridine ring with the azabicyclo[2.2.2]octane core through amide bond formation, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-[6-(methylamino)pyridin-3-yl]-2-azabicyclo[2.2.2]octane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced amine derivatives with hydrogenated nitrogen atoms.

    Substitution: Substituted pyridine derivatives with various alkyl or acyl groups.

Scientific Research Applications

N-[6-(methylamino)pyridin-3-yl]-2-azabicyclo[2.2.2]octane-6-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[6-(methylamino)pyridin-3-yl]-2-azabicyclo[2.2.2]octane-6-carboxamide involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(methylamino)pyridin-3-yl]-2-azabicyclo[2.2.2]octane-6-carboxamide is unique due to its specific combination of a methylamino group on the pyridine ring and the azabicyclo[2.2.2]octane core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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